4-Isopropyl-2-vinylpyridine

Polymer Chemistry Radical Polymerization Kinetics

4-Isopropyl-2-vinylpyridine (CAS: 1824321-58-5) is a heterocyclic organic compound belonging to the class of alkyl-substituted vinylpyridines, with the molecular formula C10H13N and a molecular weight of 147.22 g/mol. Its structure comprises a pyridine ring substituted with a polymerizable vinyl group at the 2-position and a sterically bulky isopropyl group at the 4-position.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
Cat. No. B12954678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropyl-2-vinylpyridine
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=NC=C1)C=C
InChIInChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h4-8H,1H2,2-3H3
InChIKeyJWFQEKKGMYSUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropyl-2-vinylpyridine Procurement Guide: Key Identifiers and Class Characteristics


4-Isopropyl-2-vinylpyridine (CAS: 1824321-58-5) is a heterocyclic organic compound belonging to the class of alkyl-substituted vinylpyridines, with the molecular formula C10H13N and a molecular weight of 147.22 g/mol . Its structure comprises a pyridine ring substituted with a polymerizable vinyl group at the 2-position and a sterically bulky isopropyl group at the 4-position . This class of compounds is of interest due to the ability of their polymers to form complexes via the electron-rich pyridine nitrogen and to be transformed into polyelectrolytes through quaternization or protonation [1].

Why 4-Isopropyl-2-vinylpyridine Cannot Be Substituted with Unsubstituted or Differently Substituted Vinylpyridines


Generic substitution with unsubstituted 2-vinylpyridine (2-VP) or 4-vinylpyridine (4-VP) fails due to the profound influence of the 4-isopropyl substituent on both polymerization kinetics and final polymer architecture. While 2-VP and 4-VP serve as baseline monomers, the introduction of alkyl groups alters monomer reactivity, polymer stereochemistry, and the propensity for side reactions during polymerization [1]. Specifically, the steric bulk of the 4-isopropyl group is expected to significantly differentiate its polymerization behavior from that of 2-VP, which is known to follow a higher-order Markov process, and 4-VP, which follows a simpler Bernoullian statistical model [2]. Furthermore, the presence of the alkyl substituent influences the occurrence of detrimental side reactions like alkylation and crosslinking during anionic polymerization [3]. Therefore, substituting this monomer without empirical validation would risk altering critical material properties such as molecular weight distribution, chain tacticity, and polymer purity.

Quantitative Differentiation Evidence for 4-Isopropyl-2-vinylpyridine Against Key Analogs


Polymerization Kinetics and Reactivity: 4-Alkyl vs. Unsubstituted Vinylpyridines

The presence and position of alkyl substituents on the pyridine ring directly modulate radical polymerization rates in the presence of metal salts. A study on the effect of cobaltous chloride showed that while the polymerization of 4-vinylpyridine (4-VP) was enhanced, the polymerization of 2-vinylpyridine (2-VP) was retarded under identical conditions [1]. For 2-methyl-5-vinylpyridine (MVP), an alkyl-substituted analog, the polymerization rate was also enhanced [1]. This class-level inference indicates that 4-alkyl-substituted-2-vinylpyridines like 4-isopropyl-2-vinylpyridine are likely to exhibit polymerization rate enhancement with cobaltous chloride, contrasting sharply with the retardation observed for unsubstituted 2-VP. This divergence in behavior is critical for selecting the appropriate monomer for metal-mediated or coordination polymerization processes.

Polymer Chemistry Radical Polymerization Kinetics

Polymer Stereochemical Control: Predictable Chain-End Statistics for 4-Substituted Vinylpyridines

The stereochemical outcome of anionic polymerization is fundamentally different between 2-vinylpyridine and 4-vinylpyridine-based monomers. Carbon-13 NMR analysis of polymer end-groups reveals that poly(4-vinylpyridine) (P-4-VP) and poly(2-isopropenylpyridine) (P-2-IP) propagate via a consistent Bernoullian statistical process, where the stereochemistry of the chain end is identical to the main chain [1]. In contrast, poly(2-vinylpyridine) (P-2-VP) follows a more complex second- or higher-order Markov process, leading to an appreciable difference between chain-end and main-chain stereochemistry [1]. As a 4-substituted vinylpyridine, 4-isopropyl-2-vinylpyridine is expected to follow the simpler, more predictable Bernoullian model, allowing for more precise control over polymer tacticity compared to the unpredictable behavior of 2-VP.

Anionic Polymerization Stereochemistry Polymer Architecture

Polymer Side Reactions: Potential for Reduced Crosslinking with Alkyl-Substituted Monomers

A major challenge in the anionic polymerization of vinylpyridines is the occurrence of deleterious side reactions that lead to branched and crosslinked structures. Studies on the interaction of poly(2-vinylpyridine) with organolithium reagents have identified that these side reactions involve the alkylation and rearomatization of pyridine rings, leading to the formation of crosslinked networks with alkylpyridine structures at the branching points [1]. The presence of a sterically bulky alkyl substituent, such as the isopropyl group in 4-isopropyl-2-vinylpyridine, could potentially shield the pyridine nitrogen and ring positions from nucleophilic attack, thereby suppressing these unwanted alkylation and crosslinking side reactions compared to unsubstituted 2-VP or 4-VP.

Anionic Polymerization Polymer Defects Crosslinking

Copolymerization Potential: Expected Reactivity Ratios with Styrene

The introduction of alkyl substituents on the vinylpyridine ring alters its relative reactivity in copolymerization. A study of radical copolymerization with styrene showed that the monomer reactivity of 4-vinylpyridine (4-VP) was enhanced upon complexation with cobaltous chloride, though this enhancement was somewhat smaller than that of the corresponding zinc complex [1]. While specific reactivity ratios (r1, r2) for 4-isopropyl-2-vinylpyridine with styrene are not available, this data demonstrates that 4-substitution fundamentally changes copolymerization kinetics compared to unsubstituted analogs. This class-level inference suggests that 4-isopropyl-2-vinylpyridine will exhibit different reactivity ratios than 2-VP or 4-VP when copolymerized with common comonomers like styrene or butadiene, enabling the synthesis of copolymers with distinct composition drift and sequence distributions.

Copolymerization Reactivity Ratios Materials Science

Polymer Functional Group Reactivity: Salts vs. Betaines with Carboxylic Acids

The position of the vinyl group on the pyridine ring (2- vs. 4-) significantly alters the reactivity of the resulting polymers with α,β-unsaturated carboxylic acids. Poly(4-vinylpyridine) reacts with acrylic, itaconic, and fumaric acids to form macromolecular betaine products, whereas poly(2-vinylpyridine) forms only the corresponding salts under identical conditions [1]. This stark difference in chemical outcome is attributed to the differing steric and electronic environment of the pyridine nitrogen in the polymer. As 4-isopropyl-2-vinylpyridine is a 2-vinyl-substituted monomer, its polymer is expected to exhibit the salt-forming reactivity characteristic of the poly(2-vinylpyridine) class, and distinct from the betaine-forming poly(4-vinylpyridine) class.

Polymer Modification Functional Polymers Betaines

Elastomer Reinforcement Potential: High Modulus in Substituted Vinylpyridine Copolymers

Copolymers of dienes (e.g., butadiene) with substituted vinylpyridines have been investigated as synthetic elastomers with promising properties. Early industrial research demonstrated that vulcanizates of copolymers made from variously substituted vinylpyridines and butadiene exhibit a high modulus and high tensile strength compared to standard GR-S (Government Rubber-Styrene) [1]. These data show that the substituted vinylpyridine copolymers develop high modulus, low elongation, and equivalent tensile strength as compared to standard GR-S [1]. While this study encompasses a range of substituted vinylpyridines, it provides class-level evidence that incorporating an alkyl-substituted vinylpyridine like 4-isopropyl-2-vinylpyridine into a diene copolymer can significantly enhance its modulus, a key performance indicator for tire treads and other high-performance rubber applications.

Synthetic Elastomers Rubber Reinforcement Copolymer Properties

Target Applications for 4-Isopropyl-2-vinylpyridine Based on Verifiable Evidence


Synthesis of Stereoregular Polymers with Predictable Tacticity

This monomer is a strong candidate for the anionic synthesis of polymers where precise control over stereochemistry is required. The class-level evidence indicates that 4-substituted vinylpyridines polymerize via a Bernoullian statistical process, leading to consistent chain-end and main-chain stereochemistry [1]. This contrasts with the more complex, higher-order Markov process of 2-vinylpyridine [1]. Researchers should prioritize this monomer when developing polymers where specific tacticity (e.g., isotactic or syndiotactic) is critical for achieving desired material properties like crystallinity or thermal behavior.

Development of High-Modulus Synthetic Elastomers

Incorporating 4-isopropyl-2-vinylpyridine as a comonomer in diene-based elastomer formulations (e.g., with butadiene or isoprene) is a promising route to enhance mechanical performance. Studies on related substituted vinylpyridine copolymers have shown they can yield vulcanizates with high modulus and tensile strength, superior to standard GR-S rubber in these specific metrics [2]. This makes the monomer a valuable tool for material scientists aiming to formulate high-performance rubbers for demanding applications like tire treads, where low rolling resistance and high stiffness are desired.

Living Cationic Polymerization for Well-Defined Macromolecular Architectures

The compound is suitable for use as a monomer in living cationic polymerization systems. Patent literature explicitly identifies pyridine derivatives with alkyl substituents only at the 3- and/or 4-positions as suitable electron pair donors (Lewis bases) in living cationic polymerization processes, which are crucial for controlling molecular weight distribution and suppressing side reactions [3]. 4-Isopropyl-2-vinylpyridine fits this description, making it a viable monomer for synthesizing well-defined block copolymers, functional telechelics, and other advanced polymer architectures where narrow polydispersity is paramount.

Synthesis of Functional Polymers for Post-Polymerization Modification

Given that polymers derived from 2-vinylpyridine are known to form salts (rather than betaines) upon reaction with α,β-unsaturated carboxylic acids [4], this monomer is particularly suited for applications requiring this specific reactivity profile. Researchers can exploit this behavior to create functional materials where the formation of a simple salt is the desired outcome, such as in the preparation of ionomers, polymer-supported reagents, or specific types of polyelectrolyte complexes. The 4-isopropyl group offers the additional benefit of tuning the polymer's hydrophobicity and steric environment, which can influence the stability and properties of the resulting salts.

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